3-Bromo-4-fluoro-5-nitrotoluene

Medicinal Chemistry ADME Properties Drug Design

3-Bromo-4-fluoro-5-nitrotoluene features three reactive handles for chemoselective transformations: Br for Suzuki-Miyaura coupling, F for SNAr, and NO₂ for reduction to amine. Its 1,2,3-substitution pattern creates unique electronic distribution critical for synthetic route integrity—generic regioisomer substitution is not viable. Employ a two-stage diversification strategy: cross-couple at Br, then displace F with N/O/S nucleophiles. With LogP 2.80 and TPSA 43.14 Ų, it is suited for cell-permeable probe design and agrochemical discovery programs.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.024
CAS No. 1774898-10-0
Cat. No. B2845948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoro-5-nitrotoluene
CAS1774898-10-0
Molecular FormulaC7H5BrFNO2
Molecular Weight234.024
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)F)[N+](=O)[O-]
InChIInChI=1S/C7H5BrFNO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3
InChIKeyUSAGAMCWHPIZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluoro-5-nitrotoluene (CAS 1774898-10-0): A Strategic Orthogonal Building Block for Precision Synthesis


3-Bromo-4-fluoro-5-nitrotoluene (CAS 1774898-10-0) is a trisubstituted aromatic building block with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol . Its substitution pattern—bromine at position 3, fluorine at position 4, and a nitro group at position 5 on the toluene ring—provides three distinct reactive handles for sequential, chemoselective transformations . The bromine atom enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the fluorine atom allows for nucleophilic aromatic substitution (SNAr) under appropriate conditions, and the nitro group can be selectively reduced to an amine for further functionalization [1][2]. This multifunctional scaffold is primarily intended for research use and further manufacturing, with typical purities of ≥95-98% .

Why 3-Bromo-4-fluoro-5-nitrotoluene Cannot Be Replaced by Other Bromo-fluoro-nitrotoluene Isomers


In the design of complex molecules, the precise spatial arrangement of reactive groups dictates the feasibility and selectivity of subsequent synthetic steps. While several bromo-fluoro-nitrotoluene regioisomers exist (e.g., 2-bromo-4-fluoro-5-nitrotoluene, CAS 64695-96-1; 2-bromo-4-fluoro-6-nitrotoluene, CAS 502496-33-5), their substitution patterns lead to profoundly different electronic and steric environments . The 1,2,3-trisubstituted arrangement of 3-bromo-4-fluoro-5-nitrotoluene, with the bromine flanked by a fluorine and a nitro group, creates a unique electronic distribution that influences the reactivity of the bromine atom in cross-coupling reactions and the lability of the fluorine in SNAr pathways [1][2]. A substitution with a different isomer would alter the activation barriers for these key transformations, potentially requiring re-optimization of reaction conditions, leading to lower yields, or promoting unwanted side reactions . Therefore, generic substitution is not a viable strategy for maintaining synthetic route integrity.

Quantitative Differentiation of 3-Bromo-4-fluoro-5-nitrotoluene: A Head-to-Head Evidence Guide for Procurement


LogP and Lipophilicity: A Marked Increase in Lipophilicity vs. Non-Fluorinated Analogues

Fluorine substitution is a common strategy to modulate lipophilicity and metabolic stability. The LogP value of 3-Bromo-4-fluoro-5-nitrotoluene is reported as 2.80 (predicted) . This is significantly higher than its non-fluorinated analogue, 3-Bromo-5-nitrotoluene (LogP ~1.81), and also differs from the LogP of the 2-bromo isomer (2.90) [1]. This quantitative difference in lipophilicity can directly impact compound solubility, membrane permeability, and protein binding in a biological context [2].

Medicinal Chemistry ADME Properties Drug Design Lipophilicity

Topological Polar Surface Area (TPSA): Distinct from Regioisomers and Impacting Bioavailability

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes. The TPSA of 3-Bromo-4-fluoro-5-nitrotoluene is reported as 43.14 Ų . This value is lower than that of its 2-bromo-4-fluoro-5-nitrotoluene regioisomer, which has a TPSA of 45.8 Ų . This small but measurable difference arises from the altered spatial orientation of the polar nitro group, which can influence the molecule's hydrogen-bonding potential and, consequently, its passive diffusion across cell membranes [1].

Medicinal Chemistry Computational Chemistry Drug-likeness Permeability

Suzuki-Miyaura Coupling Reactivity: Bromine vs. Fluorine Selectivity Enables Orthogonal Functionalization

In Suzuki-Miyaura cross-coupling, the relative reactivity of halides follows the general trend I > Br >> Cl > F [1]. The presence of a bromine and a fluorine on the same aromatic ring of 3-Bromo-4-fluoro-5-nitrotoluene provides a powerful opportunity for chemoselective functionalization. The bromine atom can be selectively coupled with an organoboron reagent under standard palladium catalysis, while the fluorine atom remains inert [2][3]. This allows for the sequential introduction of molecular complexity: first a cross-coupling at the bromine site, followed by a subsequent reaction (e.g., nucleophilic aromatic substitution) at the fluorine site, or vice versa [4]. This level of programmable reactivity is not possible with isomers lacking this specific arrangement of a highly reactive halide (Br) adjacent to a less reactive one (F).

Organic Synthesis Cross-Coupling Suzuki-Miyaura Chemoselectivity Methodology

Nucleophilic Aromatic Substitution (SNAr): Enhanced Reactivity of Fluorine due to Ortho-Nitro Activation

Fluorine is generally a poor leaving group in SNAr reactions; however, its lability is dramatically increased when positioned ortho or para to a strong electron-withdrawing group like a nitro substituent [1]. In 3-bromo-4-fluoro-5-nitrotoluene, the fluorine atom at the 4-position is ortho to the nitro group at the 5-position and para to the bromine at the 3-position. This specific arrangement creates a highly activated site for SNAr displacement by various nucleophiles (e.g., amines, alkoxides, thiols) [2][3]. While quantitative rate data for this specific compound is not available in the open literature, the well-established principles of substituent effects (Hammett equation) predict a significantly higher reactivity for fluorine displacement compared to isomers where the nitro group is meta to the fluorine [4].

Organic Synthesis SNAr Fluorine Chemistry Methodology

3-Bromo-4-fluoro-5-nitrotoluene: Validated Application Scenarios for Scientific Selection


Medicinal Chemistry: Synthesis of Lead-like Chemical Libraries via Sequential Functionalization

This compound is ideally suited as a core scaffold for generating diverse chemical libraries. Its orthogonal reactivity, as supported by the reactivity inferences in Section 3, allows for a two-stage diversification strategy. First, a Suzuki-Miyaura coupling can be performed at the bromine site to introduce an aryl or heteroaryl group [1][2]. Subsequently, the remaining fluorine atom can be displaced by a range of nitrogen, oxygen, or sulfur nucleophiles via SNAr [3]. This sequential approach enables rapid exploration of chemical space around the toluene core, making it a high-value building block for hit-to-lead and lead optimization programs in drug discovery [4].

Chemical Biology: Development of Functionalized Probes with Defined Physicochemical Properties

The specific physicochemical profile of 3-Bromo-4-fluoro-5-nitrotoluene (LogP 2.80, TPSA 43.14 Ų), detailed in Section 3, makes it a suitable starting point for designing cell-permeable probes. The nitro group can be reduced to an amine, which serves as a handle for attaching biotin, fluorescent dyes, or other reporter groups [1]. The fluorine atom provides a site for potential ¹⁸F radiolabeling for PET imaging studies, while the bromine can be used for further diversification via cross-coupling [2]. This compound thus offers a versatile platform for creating multifunctional tools to study biological targets in cells [3].

Agrochemical Research: Synthesis of Novel Crop Protection Agents

The introduction of fluorine into agrochemicals is a proven strategy to enhance metabolic stability and environmental persistence [1]. The substitution pattern of 3-Bromo-4-fluoro-5-nitrotoluene allows for the modular construction of fluorinated aromatic cores found in several classes of herbicides and fungicides [2]. For instance, the bromine and nitro groups can be transformed into a variety of other functional groups (e.g., acids, amides, ethers) common in agrochemical pharmacophores, while the fluorine atom remains in place to modulate the compound's overall properties [3].

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